molecular formula C14H19NO2 B2579346 Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 1479898-20-8

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B2579346
CAS No.: 1479898-20-8
M. Wt: 233.311
InChI Key: KYSSUBYNEALTEJ-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter activity in the brain. The compound’s structure allows it to interact with enzymes and receptors involved in neurotransmission, thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSUBYNEALTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479898-20-8
Record name tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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